3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid
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Overview
Description
3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid is a complex organic compound featuring a triazole ring, a thiophene moiety, and a sulfanyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid typically involves multi-step organic synthesis One common approach starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and thiophene carboxylic acids The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents under basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can undergo reduction reactions, typically using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated thiophene derivatives, acylated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its antimicrobial properties, and the thiophene moiety can enhance the compound’s ability to interact with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the triazole ring suggests possible applications in antifungal and antibacterial drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene and triazole moieties.
Mechanism of Action
The mechanism of action of 3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The thiophene moiety can participate in π-π interactions, affecting the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-[3-sulfanyl-5-(phenyl)-4H-1,2,4-triazol-4-yl]butanoic acid: Similar structure but with a phenyl group instead of a thiophene ring.
3-methyl-2-[3-sulfanyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid lies in the combination of the thiophene and triazole moieties, which confer distinct electronic and steric properties. This combination can lead to unique reactivity and potential biological activity not observed in similar compounds with different aromatic rings.
Properties
IUPAC Name |
3-methyl-2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-6(2)8(10(15)16)14-9(12-13-11(14)17)7-4-3-5-18-7/h3-6,8H,1-2H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQPGYCJXARJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=NNC1=S)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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